molecular formula C22H24N4O2 B3996285 N,N'-di-2-pyridinyl-1,3-adamantanedicarboxamide

N,N'-di-2-pyridinyl-1,3-adamantanedicarboxamide

Cat. No.: B3996285
M. Wt: 376.5 g/mol
InChI Key: XFANFPSRDHIQRU-UHFFFAOYSA-N
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Description

N,N'-di-2-pyridinyl-1,3-adamantanedicarboxamide is a dicarboxamide derivative of 1,3-adamantanedicarboxylic acid (C₁₂H₁₆O₄, MW = 224.25 g/mol), a rigid, diamondoid hydrocarbon framework with two carboxylic acid groups at the 1,3-positions . The target compound replaces these carboxylic acid groups with amide linkages to 2-pyridinyl substituents.

Properties

IUPAC Name

1-N,3-N-dipyridin-2-yladamantane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-19(25-17-5-1-3-7-23-17)21-10-15-9-16(11-21)13-22(12-15,14-21)20(28)26-18-6-2-4-8-24-18/h1-8,15-16H,9-14H2,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFANFPSRDHIQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC=CC=N4)C(=O)NC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide typically involves the reaction of 1,3-adamantanedicarboxylic acid with 2-aminopyridine under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds as follows:

  • Dissolve 1,3-adamantanedicarboxylic acid and 2-aminopyridine in a suitable solvent such as dichloromethane.
  • Add dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the reaction mixture.
  • Stir the reaction mixture at room temperature for several hours.
  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The pyridine rings can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amines or reduced derivatives.

    Substitution: Halogenated or azido derivatives.

Scientific Research Applications

Chemistry: N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide is used as a ligand in coordination chemistry to form metal complexes

Biology: In biological research, N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide can be used as a probe to study protein-ligand interactions. Its unique structure allows it to bind to specific protein targets, making it useful in drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for designing new drugs. Its ability to interact with biological targets makes it a promising candidate for developing therapeutics for various diseases.

Industry: In the industrial sector, N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide can be used as a stabilizer for polymers and as an additive in materials science to enhance the properties of materials.

Mechanism of Action

The mechanism of action of N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of receptors, it can act as an agonist or antagonist, affecting the signaling pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key adamantane-based analogs and their properties are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents Melting Point (°C)
1,3-Adamantanedicarboxylic acid C₁₂H₁₆O₄ 224.25 Carboxylic acid None 169–171
N,N'-di-2-pyridinyl-1,3-adamantanedicarboxamide C₂₂H₂₄N₄O₂ 376.46 Amide 2-pyridinyl Not reported
Diethyl 1,3-adamantanediacetate C₁₈H₂₆O₄ 306.40 Ester Ethyl Not reported
2-(adamantan-1-yl)-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide C₂₂H₃₀N₂O₃S 402.55 Amide, sulfonamide Pyrrolidine-sulfonyl phenyl Not reported

Key Observations:

  • Molecular Weight : The target compound (376.46 g/mol) is heavier than the parent acid (224.25 g/mol) and the diethyl ester derivative (306.40 g/mol) due to the pyridinyl substituents.
  • Functional Groups : Unlike the ester (diethyl 1,3-adamantanediacetate) or sulfonamide ( compound), the target’s amide groups enhance hydrogen-bonding capacity and thermal stability.

Physicochemical Properties

  • Melting Point : The parent acid’s high melting point (169–171°C) suggests strong intermolecular forces via carboxylic acid dimerization. The target compound’s amide groups likely increase melting points further due to stronger hydrogen bonding, though experimental data is lacking.
  • Solubility : Pyridinyl amides may exhibit moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to esters (e.g., diethyl derivatives). The sulfonamide analog () may have higher aqueous solubility due to its sulfonamide group.

Stability and Reactivity

  • Hydrolytic Stability : Amides (target compound) are more hydrolytically stable than esters (diethyl derivative), making them preferable for biological or high-temperature applications.
  • Coordination Chemistry : The pyridinyl nitrogen atoms in the target compound could act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), a feature absent in carboxylate or ester analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N'-di-2-pyridinyl-1,3-adamantanedicarboxamide
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